

Application Notes: Chromatin Immunoprecipitation (ChIP) Sequencing with Mevociolib Treatment

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Compound of Interest

Compound Name: *Mevociolib*

Cat. No.: *B609009*

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Introduction

Mevociolib (also known as SY-1365) is a potent and selective, first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression.[3] As a component of the general transcription factor TFIIF, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step for transcription initiation and elongation.[4][5] Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[6][7]

Due to its dual role, CDK7 is overexpressed in various cancers, making it a compelling therapeutic target.[3][8] **Mevociolib** has demonstrated anti-proliferative and apoptotic effects in numerous cancer cell lines and has shown anti-tumor activity in preclinical models of aggressive solid and hematological tumors.[1][9] Its mechanism involves inducing a unique transcriptional signature, primarily by suppressing the expression of super-enhancer-associated genes, including key oncogenes like MYC.[1][3]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide impact of **Mevociolib** on the transcriptional machinery. By mapping the occupancy of RNAPII, transcription factors, and specific histone modifications,

researchers can elucidate the precise mechanisms of transcriptional inhibition, identify sensitive and resistant gene loci, and discover potential biomarkers. These application notes provide a detailed protocol for conducting ChIP-seq experiments on cancer cell lines treated with **Mevociclib**.

Data Presentation

Table 1: Physicochemical Properties of Mevociclib

Property	Value	Reference
Synonyms	SY-1365	[8]
CAS Number	1816989-16-8	[9]
Molecular Formula	C ₃₁ H ₃₅ ClN ₈ O ₂	[9]
Molecular Weight	587.13 g/mol	[9]
Primary Target	Cyclin-Dependent Kinase 7 (CDK7)	[8]

Table 2: In Vitro Kinase Inhibitory Profile of Mevociclib

Target	IC ₅₀ / K _i	Assay Type	Reference
CDK7/CycH/MAT1	IC ₅₀ : 20 nM	Cell-free	[1]
CDK7	K _i : 17.4 nM	Cell-free	[1][2]

Table 3: Example Experimental Parameters for Mevociclib Treatment

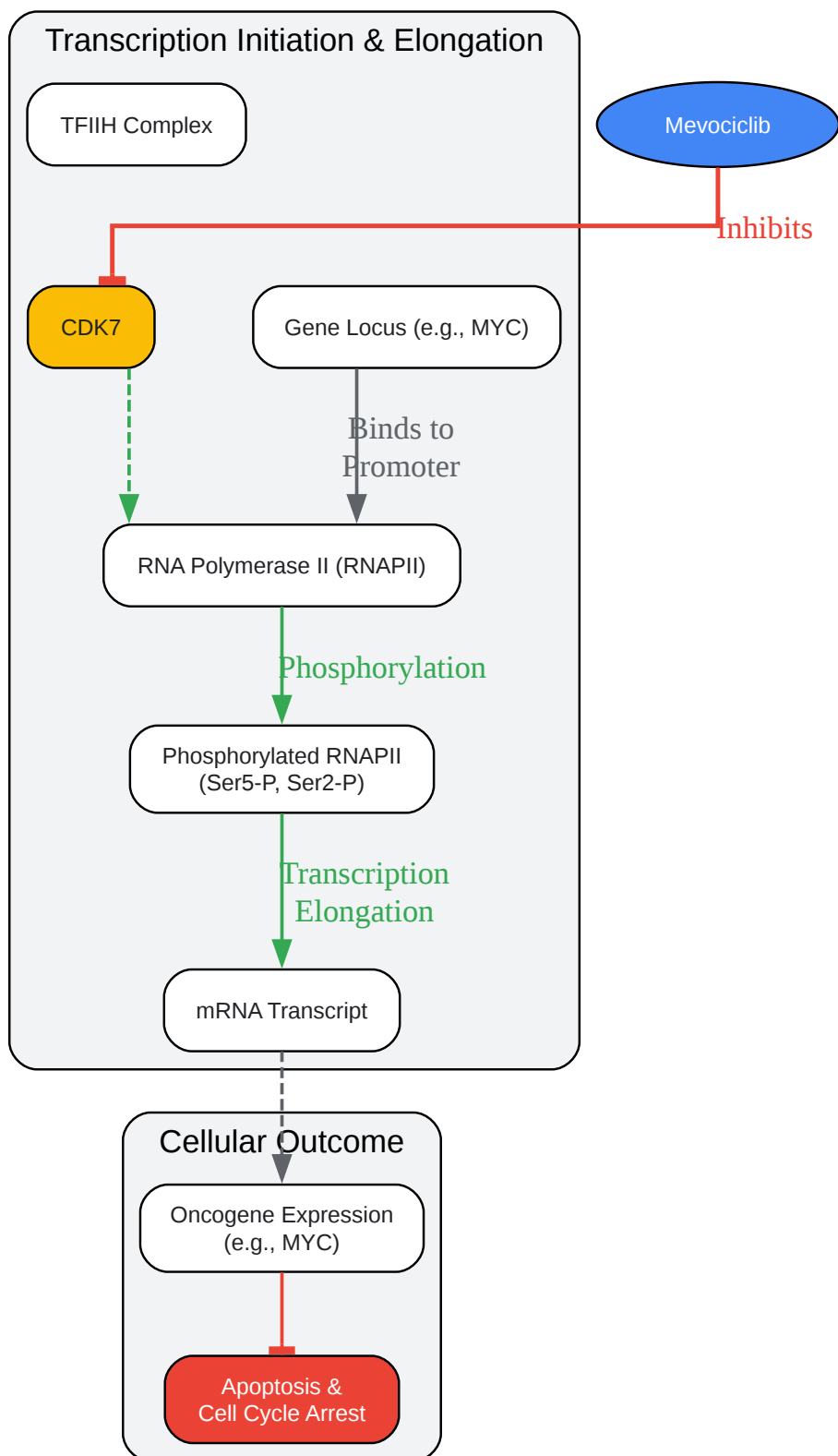
Cell Line Type	Example	Suggested Mevociclib Concentration	Suggested Treatment Time
Acute Myeloid Leukemia (AML)	MOLM-14	50 - 200 nM	6 - 24 hours
Triple-Negative Breast Cancer	HCC70	50 - 250 nM	6 - 24 hours
Ovarian Cancer	OVCAR3	100 - 500 nM	6 - 24 hours
Small Cell Lung Cancer	H69	100 - 500 nM	6 - 24 hours

Note: Optimal concentration and time should be determined empirically for each cell line through dose-response and time-course experiments (e.g., via cell viability assays and Western blotting for target engagement markers like RNAPII phosphorylation).

Signaling Pathways and Experimental Workflows

Mevociclib's Mechanism of Action

Mevociclib selectively binds to and inhibits CDK7, a core component of the TFIIF complex. This prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 5 and Serine 7, which is required for transcription initiation and promoter clearance. The subsequent inhibition of transcriptional elongation also leads to reduced Serine 2 phosphorylation. This results in a global downregulation of transcription, with a particularly strong effect on genes regulated by super-enhancers, such as the oncogene MYC, leading to cell cycle arrest and apoptosis in cancer cells.

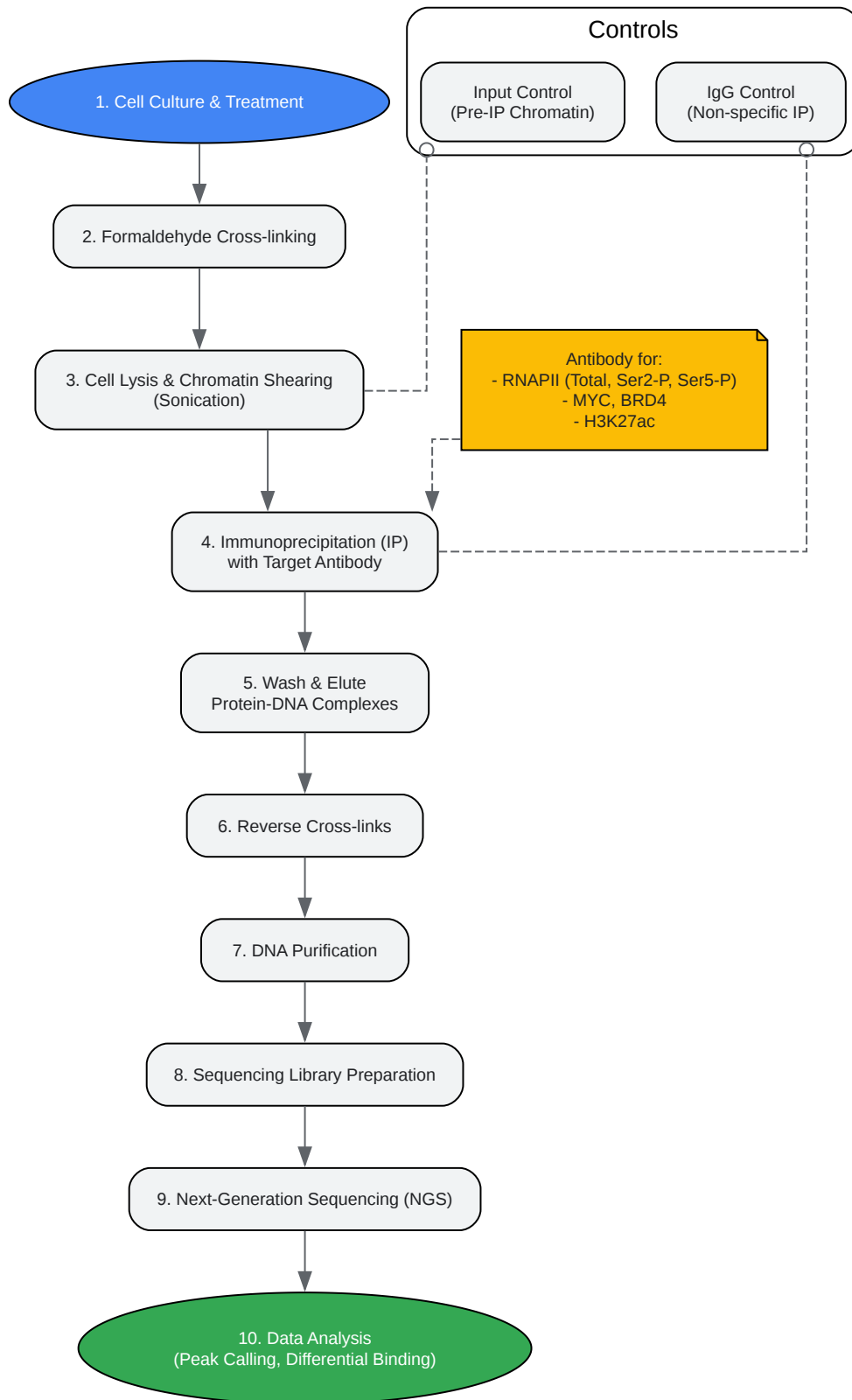


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Caption: **Mevociclib** inhibits CDK7, blocking RNAPII phosphorylation and oncogene transcription.

ChIP-seq Experimental Workflow with Mevociclib

The following workflow outlines the key steps for performing a ChIP-seq experiment to analyze the genomic effects of **Mevociclib** treatment. The process begins with treating cultured cells, followed by cross-linking protein-DNA complexes, chromatin shearing, immunoprecipitation of the target protein, and finally, sequencing and data analysis.



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